(E)-2-Cyano-3-phenyl-2-butenoic acid
Description
(E)-2-Cyano-3-phenyl-2-butenoic acid (C₁₁H₉NO₂) is an α,β-unsaturated carboxylic acid characterized by a conjugated system comprising a cyano group at position 2 and a phenyl group at position 3 of the butenoic acid backbone. The E isomer designation indicates the trans configuration of substituents around the double bond. This compound’s structure confers unique electronic properties, such as enhanced acidity at the α-carbon due to the electron-withdrawing effects of the cyano and carboxylic acid groups.
Properties
CAS No. |
6332-95-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(E)-2-cyano-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H,13,14)/b10-8+ |
InChI Key |
LEHQQGAGTSMDKO-CSKARUKUSA-N |
SMILES |
CC(=C(C#N)C(=O)O)C1=CC=CC=C1 |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=C(C#N)C(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (E)-2-Cyano-3-phenyl-2-butenoate
Molecular Formula: C₁₃H₁₃NO₂ Key Features:
- Functional Groups : Ethyl ester replaces the carboxylic acid, reducing polarity and enhancing lipophilicity.
- Stereochemistry : Exists as a mixture of cis and trans isomers, but the E isomer is specifically highlighted in synthesis .
- Applications : Primarily used as a synthetic intermediate. The ester group improves stability during reactions like nucleophilic substitutions or Michael additions, making it preferable for stepwise organic synthesis .
Comparison with Target Compound :
- Acidity : The ester derivative lacks the acidic proton of the carboxylic acid, limiting its role in pH-dependent reactions.
- Solubility : Lower water solubility compared to the parent acid, favoring organic-phase reactions.
3-(2-Fluorophenyl)but-2-enoic Acid
Molecular Formula : C₁₀H₉FO₂
Key Features :
Comparison with Target Compound :
- Electronic Effects: Fluorine’s electron-withdrawing nature may slightly reduce the electron density of the conjugated system compared to the cyano group.
- Biological Activity: Fluorinated analogs are often explored for enhanced pharmacokinetic profiles, whereas the cyano group in the target compound may improve electrophilicity in covalent inhibition contexts.
3-Hydroxycinnamic Acid (3-Hydroxy-(E)-3-phenylprop-2-enoic Acid)
Molecular Formula : C₉H₈O₃
Key Features :
Comparison with Target Compound :
- Reactivity: The hydroxyl group participates in redox reactions, unlike the cyano group, which is more inert but stabilizes adjacent electrophilic centers.
- Solubility : Higher aqueous solubility due to the hydroxyl group, contrasting with the target compound’s moderate solubility.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Utility: The cyano group in this compound enhances its electrophilicity, making it a candidate for conjugate addition reactions or as a Michael acceptor. Its ester derivative () is more stable under basic conditions, facilitating multi-step syntheses .
- Biological Relevance : Fluorinated and hydroxylated analogs () highlight how substituent variations influence bioactivity. For instance, fluorine improves drug half-life, while hydroxyl groups enhance antioxidant capacity.
- Physical Properties : The carboxylic acid group in the target compound increases water solubility relative to its ester but reduces membrane permeability compared to lipophilic derivatives.
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